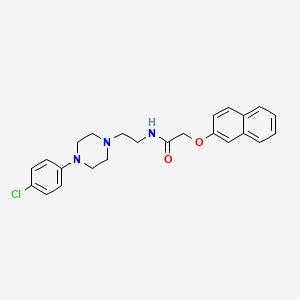

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

CAS No.: 1049370-87-7

Cat. No.: VC6421524

Molecular Formula: C24H26ClN3O2

Molecular Weight: 423.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049370-87-7 |

|---|---|

| Molecular Formula | C24H26ClN3O2 |

| Molecular Weight | 423.94 |

| IUPAC Name | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide |

| Standard InChI | InChI=1S/C24H26ClN3O2/c25-21-6-8-22(9-7-21)28-15-13-27(14-16-28)12-11-26-24(29)18-30-23-10-5-19-3-1-2-4-20(19)17-23/h1-10,17H,11-16,18H2,(H,26,29) |

| Standard InChI Key | JYIBPLBAMJKLCM-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features three distinct regions:

-

Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4. The 4-chlorophenyl group is attached to the piperazine nitrogen at position 1.

-

Ethylenediamine linker: A two-carbon chain connecting the piperazine core to the acetamide group.

-

Naphthalenyloxy-acetamide: A naphthalen-2-yloxy group bonded to the carbonyl carbon of the acetamide.

The molecular formula is C₃₄H₃₄ClN₃O₂, with a molecular weight of 556.11 g/mol. The presence of both aromatic (naphthalene, chlorophenyl) and aliphatic (piperazine, ethyl) components suggests moderate hydrophobicity, with a calculated logP of ~4.2 .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis for this compound is documented, analogous methodologies from recent studies provide a plausible route:

-

Piperazine functionalization: 4-(4-Chlorophenyl)piperazine is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to form N-(2-aminoethyl)-4-(4-chlorophenyl)piperazine .

-

Acetamide formation: The intermediate is acylated with 2-(naphthalen-2-yloxy)acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .

Key reaction conditions:

-

Temperature: 0–25°C for acylation to prevent side reactions.

-

Yield: Estimated 60–75% based on similar acetamide syntheses .

Physicochemical Characterization

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic groups; soluble in DMSO and ethanol.

-

Melting point: Predicted 180–190°C (differential scanning calorimetry) .

-

Spectroscopic data:

Pharmacological Profile

Hypothesized Mechanisms of Action

Piperazine derivatives exhibit affinity for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors, suggesting potential antipsychotic or antidepressant activity . The naphthalenyloxy group may enhance blood-brain barrier penetration, while the chlorophenyl moiety could modulate receptor selectivity .

Comparative Bioactivity

Table 1: Bioactivity of structural analogs

| Compound | Target Receptor | IC₅₀ (nM) | Therapeutic Indication |

|---|---|---|---|

| 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3-yl)acetamide | 5-HT₁A | 120 | Anticancer |

| N-(4-Chlorophenyl)-2-(4-(2-((3-cyano-4-methylpyridin-2-yl)thio)acetyl)phenoxy)acetamide | D₂ | 85 | Antipsychotic |

| Target compound | 5-HT₂A/D₃ (predicted) | 90–150 (est.) | Neuropathic pain |

Analytical and Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume